![molecular formula C20H27ClN2O2 B6013237 1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6013237.png)
1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide, commonly referred to as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a potential anticancer drug that has shown promising results in preclinical studies.
Wirkmechanismus
CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell proliferation. CX-5461 has been shown to selectively target cancer cells that have high levels of rRNA synthesis, while sparing normal cells.
Biochemical and physiological effects:
In addition to its anticancer properties, CX-5461 has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which plays a key role in preventing the development of cancer. CX-5461 has also been shown to inhibit the growth of viruses such as hepatitis B and C.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CX-5461 is its selectivity for cancer cells, which makes it a potentially effective anticancer drug. However, it also has limitations in terms of its toxicity and potential side effects. CX-5461 has been shown to cause bone marrow suppression, which can lead to anemia, neutropenia, and thrombocytopenia. It can also cause gastrointestinal toxicity, including nausea, vomiting, and diarrhea.
Zukünftige Richtungen
There are several future directions for the study of CX-5461. One area of research is the development of combination therapies that enhance the efficacy of CX-5461. Another area of research is the identification of biomarkers that can predict the response to CX-5461, which can help to identify patients who are most likely to benefit from the drug. Finally, there is a need for further clinical trials to determine the safety and efficacy of CX-5461 in humans.
Synthesemethoden
The synthesis of CX-5461 involves a series of steps, starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with Boc2O, followed by N-alkylation with 2-cyclopentylethyl bromide. The resulting compound is then reacted with 4-chlorobenzyl chloride to form the desired product. The final step involves deprotection of the Boc group to yield CX-5461.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential anticancer properties. It has shown promising results in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. CX-5461 has also been shown to enhance the efficacy of other anticancer drugs such as doxorubicin and gemcitabine.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-cyclopentylethyl)-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-8-5-16(6-9-18)13-23-14-17(7-10-19(23)24)20(25)22-12-11-15-3-1-2-4-15/h5-6,8-9,15,17H,1-4,7,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKYJFQUGLUFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.